N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Description
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position, a 3-methyl-1,2-oxazole ring, and a benzyl carboxamide group. This structure combines electron-withdrawing (fluoro) and lipophilic (benzyl, methyl) substituents, which are strategically positioned to influence molecular interactions, bioavailability, and target binding.
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-12-10-15(25-22-12)18(24)23(11-13-6-3-2-4-7-13)19-21-17-14(20)8-5-9-16(17)26-19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRGKOULVVZWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Fluoro-2-Aminothiophenol
A widely adopted method involves treating 4-fluoro-2-aminothiophenol with phosgene or thiophosgene under anhydrous conditions. This reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon, forming the benzothiazole ring (Table 1).
Table 1: Cyclization Conditions for Benzothiazole Formation
The use of 2-chloro-N,N'-dimethoxycarbonyl-1,4-benzoquinone diimine as a cyclizing agent, as reported in patent literature, offers improved regioselectivity for fluorinated derivatives.
Halogenation Strategies
Introducing fluorine at the para-position of the benzothiazole ring is achieved via:
-
Direct electrophilic fluorination using Selectfluor® under acidic conditions.
-
Nucleophilic aromatic substitution on pre-formed chlorobenzothiazoles using KF in DMF.
Synthesis of 3-Methyl-1,2-Oxazole-5-Carboxylic Acid
Cyclocondensation of β-Ketoamides
The oxazole ring is constructed by heating ethyl 3-methyl-4-oxopent-2-enoate with ammonium acetate in acetic acid. This method, adapted from EvitaChem’s protocols for analogous oxazoles, proceeds via enamine intermediate formation followed by cyclodehydration (Scheme 1).
Scheme 1: Oxazole Formation Pathway
Carboxamide Functionalization
Conversion of the oxazole carboxylate to the carboxamide is achieved using benzylamine in the presence of coupling agents such as HOBt/EDC. Microwave-assisted reactions reduce reaction times from 12 hours to 30 minutes, enhancing efficiency.
Coupling Strategies for Final Assembly
Amide Bond Formation
The critical step involves coupling 4-fluoro-1,3-benzothiazol-2-amine with 3-methyl-1,2-oxazole-5-carboxamide using:
-
EDC/HOBt-mediated coupling in DMF at 0°C to room temperature.
-
Schlenk techniques under inert atmosphere to prevent hydrolysis.
Table 2: Coupling Reaction Optimization
N-Benzylation
Introducing the benzyl group is accomplished via:
-
Alkylation of the benzothiazole amine using benzyl bromide and K₂CO₃ in acetonitrile.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry, as highlighted in EvitaChem’s synthesis of related compounds, enables precise control over exothermic steps (e.g., cyclizations), reducing byproduct formation and improving safety.
Chemical Reactions Analysis
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution Reactions: : Nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, facilitated by strong nucleophiles and suitable leaving groups.
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed from these reactions are diverse and depend on the specific reaction conditions employed.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has shown promising antimicrobial properties. Research indicates that compounds containing benzothiazole moieties exhibit significant activity against various bacterial strains, including resistant strains. The fluorine substitution enhances the lipophilicity of the compound, potentially improving its permeability through bacterial membranes .
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique functional groups allow for the formation of copolymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can improve their resistance to degradation .
Environmental Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals, particularly pesticides. Its effectiveness against specific pests and pathogens can be attributed to its ability to disrupt biological processes in target organisms. Studies are ongoing to evaluate its efficacy and safety profile in agricultural applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
Enzymatic Interactions
- PFOR Inhibition : Nitazoxanide’s amide anion directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a mechanism likely shared by the target compound due to its analogous carboxamide group . Fluorine’s electron-withdrawing effect could strengthen this interaction.
- Hydrogen Bonding : The target compound’s carboxamide may form intermolecular hydrogen bonds similar to those observed in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, stabilizing dimerization or target binding .
Biological Activity
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 1105188-21-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 253.34 g/mol. Its structure includes a benzothiazole moiety, which is known for its pharmacological properties.
This compound exhibits several mechanisms of action:
- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties against various pathogens. Studies indicate that derivatives containing the benzothiazole and oxazole rings can inhibit bacterial growth and fungal infections by disrupting microbial cell wall synthesis and function .
- Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to increase p53 expression levels and activate caspase pathways in MCF-7 breast cancer cells, leading to programmed cell death .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as topoisomerases, which are crucial for DNA replication in bacteria and cancer cells. This inhibition can lead to the cessation of cell division and ultimately cell death .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound in various studies:
Case Studies
- Anticancer Efficacy : In a study evaluating various oxazole derivatives, this compound was found to exhibit potent cytotoxicity against multiple cancer cell lines with a notable mechanism involving the activation of apoptotic pathways. Flow cytometry analysis confirmed that treatment led to significant cell cycle arrest at the G0-G1 phase.
- Antimicrobial Studies : A series of experiments conducted on this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated lower MIC values compared to standard antibiotics like ampicillin and tetracycline, indicating its potential as a new antimicrobial agent.
Q & A
Basic: What are the key synthetic routes for preparing N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis involves multi-step reactions, typically starting with the coupling of substituted benzothiazole and oxazole precursors. A common method includes:
- Step 1: Reacting 2-amino-4-fluorobenzothiazole with chloroacetyl chloride in dioxane using triethylamine as a base (20–25°C, 10 mmol scale) to form intermediates .
- Step 2: Introducing the oxazole-5-carboxamide moiety via nucleophilic substitution or condensation under reflux conditions (ethanol/DMF mixtures) .
Optimization Tips: - Monitor reaction progress via TLC or HPLC .
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
- Adjust stoichiometric ratios of benzylating agents to minimize byproducts like N-over-O alkylation .
Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR (1H/13C): Key for verifying substituent positions (e.g., benzyl, fluoro-benzothiazole). The 4-fluoro group on benzothiazole appears as a doublet (J = 8–10 Hz) in 1H NMR, while the oxazole proton resonates at δ 6.8–7.2 ppm .
- IR Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected m/z for C₂₁H₁₇FN₄O₂S: 408.43) .
Basic: How can researchers assess the compound’s purity, and what impurities are commonly observed?
Answer:
- HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Purity >95% is acceptable for biological assays .
- Common Impurities:
- Unreacted 4-fluoro-1,3-benzothiazol-2-amine (retention time ~3.5 min under 60:40 H₂O:MeCN).
- N-Benzyl byproducts from incomplete substitution .
Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?
Answer:
- Enzyme Inhibition Assays: Target kinases (e.g., EGFR, VEGFR) due to the benzothiazole-oxazole scaffold’s ATP-binding affinity .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility Testing: Employ shake-flask methods in PBS (pH 7.4) to guide in vivo dosing .
Basic: How does structural modification of the benzyl or oxazole groups affect bioactivity?
Answer:
A structure-activity relationship (SAR) study might involve:
- Benzyl Substitution: Electron-withdrawing groups (e.g., -CF₃) enhance target binding but reduce solubility .
- Oxazole Methyl Group: Removal decreases metabolic stability (e.g., CYP3A4 susceptibility) .
Example SAR Table:
| Modification | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| N-Benzyl (Parent) | 2.1 µM | 12.5 |
| N-(4-CF₃-Benzyl) | 0.8 µM | 5.2 |
| Oxazole-CH₃ → Oxazole-H | 15.4 µM | 18.9 |
Advanced: How can researchers resolve contradictions in reported bioactivity data across similar compounds?
Answer:
Contradictions often arise from assay variability or structural nuances:
- Assay Standardization: Use uniform protocols (e.g., ATP concentration in kinase assays) .
- Structural Re-analysis: Confirm regioisomerism via X-ray crystallography (e.g., benzothiazole vs. oxazole orientation) .
- Meta-Analysis: Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Advanced: What strategies mitigate synthetic challenges like low yields in benzothiazole-oxazole coupling?
Answer:
- Catalytic Systems: Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling of sterically hindered intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) and improve yields by 15–20% .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) on the oxazole nitrogen to prevent unwanted side reactions .
Advanced: How can advanced crystallography elucidate conformational flexibility in the compound’s binding pocket?
Answer:
- X-ray Crystallography: Resolve the compound’s binding mode with target proteins (e.g., kinases). Key interactions include:
- Hydrogen bonding between the oxazole carbonyl and Lys72 .
- π-Stacking of the benzothiazole ring with Phe82 .
- Molecular Dynamics (MD): Simulate conformational changes over 100 ns trajectories to identify stable binding poses .
Advanced: What computational methods predict off-target interactions or toxicity?
Answer:
- Docking Simulations: Use AutoDock Vina to screen against the Human Proteome Atlas .
- ADMET Prediction: Tools like SwissADME estimate hepatotoxicity (CYP inhibition) and blood-brain barrier penetration .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors) for target selectivity .
Advanced: How do researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout: Silence putative targets (e.g., EGFR) to confirm activity loss .
- Thermal Proteome Profiling (TPP): Identify engaged proteins by measuring thermal stability shifts in cell lysates .
- Metabolomics: Track downstream metabolic changes (e.g., ATP depletion) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
